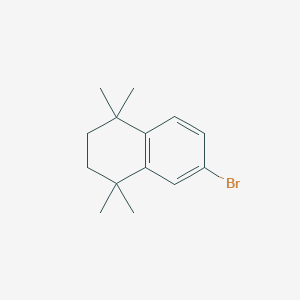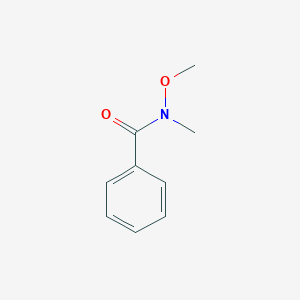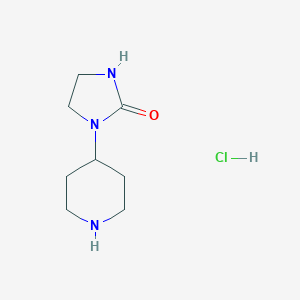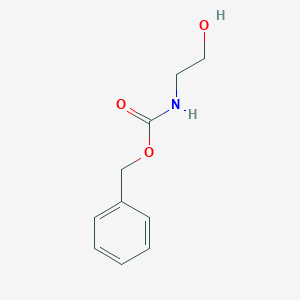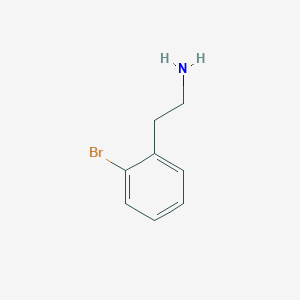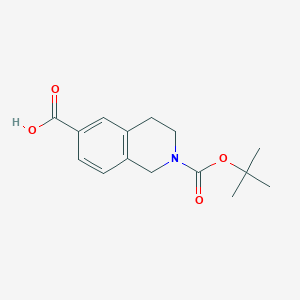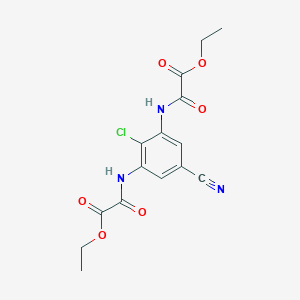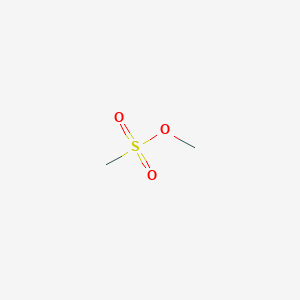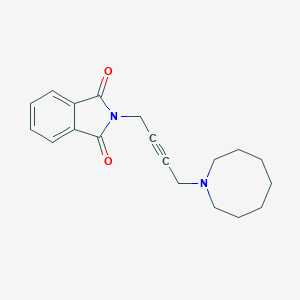
Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phthalimide and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, is not fully understood. However, it has been suggested that this compound may act as a modulator of protein-protein interactions.
Biochemische Und Physiologische Effekte
Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, in lab experiments is its potential as a fluorescent probe for imaging applications. Additionally, this compound has been shown to have a range of biochemical and physiological effects, which may make it useful for studying a variety of biological processes. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several potential future directions for research on phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-. One direction is to further study its potential as a drug candidate, particularly for the treatment of neurological disorders. Additionally, further research could be done to better understand the compound's mechanism of action and its potential as a modulator of protein-protein interactions. Finally, research could be done to explore the potential of this compound for use in imaging applications.
Synthesemethoden
Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, can be synthesized using a variety of methods. One such method involves the reaction of phthalimide with 4-(octahydroazocin-1-yl)but-2-ynyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-.
Wissenschaftliche Forschungsanwendungen
Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, has been shown to have a range of potential applications in scientific research. One such application is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging applications.
Eigenschaften
CAS-Nummer |
19446-30-1 |
|---|---|
Produktname |
Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)- |
Molekularformel |
C19H22N2O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2-[4-(azocan-1-yl)but-2-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N2O2/c22-18-16-10-4-5-11-17(16)19(23)21(18)15-9-8-14-20-12-6-2-1-3-7-13-20/h4-5,10-11H,1-3,6-7,12-15H2 |
InChI-Schlüssel |
YLXJAIWUVMTROU-UHFFFAOYSA-N |
SMILES |
C1CCCN(CCC1)CC#CCN2C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
C1CCCN(CCC1)CC#CCN2C(=O)C3=CC=CC=C3C2=O |
Andere CAS-Nummern |
19446-30-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



